molecular formula C17H15N5O3S2 B2956741 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 894009-44-0

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2956741
CAS No.: 894009-44-0
M. Wt: 401.46
InChI Key: KSLZZOBIDGCQGT-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₇H₂₃N₅O₃S and molecular weight 497.58 g/mol, features a pyridazine-thiazole core linked via a sulfanyl bridge and an acetamide group substituted with a 4-nitrophenyl moiety .

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S2/c1-10-17(27-11(2)18-10)14-7-8-16(21-20-14)26-9-15(23)19-12-3-5-13(6-4-12)22(24)25/h3-8H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLZZOBIDGCQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursorsThe final step involves the coupling of the thiazole-pyridazine intermediate with 4-nitrophenyl acetamide under specific reaction conditions such as the presence of a base and a suitable solvent .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to bind to and modulate the activity of specific proteins and enzymes involved in various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
2-{[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (Target) C₂₇H₂₃N₅O₃S 497.58 Pyridazine-thiazole core, 4-nitrophenyl Not explicitly reported; inferred potential for antimicrobial/antagonist activity
2-{[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide C₂₀H₂₂N₄O₂S₂ 414.55 4-Methoxyphenethyl Not reported; methoxy group may enhance membrane permeability
N-(4-Nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3d-I/3d-A) C₁₇H₁₅N₃O₃S 341.39 Thiazolidinone, tautomeric mixture (1:1) Stability study; tautomerism impacts reactivity
VUAA-1 (Orco agonist) C₁₆H₁₈N₄OS 314.40 Triazole, 4-ethylphenyl Olfactory receptor (Orco) agonist
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) C₁₁H₁₁FN₄OS 266.29 Triazole, 4-fluorobenzyl Antimicrobial (MIC: 8–16 µg/mL against E. coli)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 Chloronitrophenyl, methylsulfonyl Intermediate for heterocyclic synthesis

Structural and Functional Insights

Core Heterocycles :

  • The target compound’s pyridazine-thiazole core distinguishes it from triazole-based analogs (e.g., VUAA-1, Compound 39) . Pyridazine’s electron-deficient nature may enhance π-π stacking interactions in biological targets compared to pyridine or triazole rings.
  • Thiazole derivatives (e.g., 3d-I/3d-A) often exhibit tautomerism, which can alter binding kinetics and metabolic stability .

In contrast, 4-methoxyphenethyl (G856-3879) or 4-fluorobenzyl (Compound 39) substituents improve lipophilicity and membrane penetration . Triazole-sulfanyl analogs (Compounds 38–39) show antimicrobial activity, suggesting the sulfanyl-acetamide motif is critical for targeting bacterial enzymes .

Biological Activities :

  • Orco Agonists (VUAA-1, OLC-12): These triazole derivatives activate insect olfactory receptors, highlighting the role of sulfanyl-acetamide scaffolds in channel modulation .
  • Anti-exudative Agents : Acetamides with furan-triazole moieties (e.g., 3.1–3.21) demonstrate dose-dependent anti-inflammatory effects, comparable to diclofenac .

Synthetic Utility :

  • N-(4-Chloro-2-nitrophenyl) derivatives serve as intermediates for synthesizing sulfur-containing heterocycles, underscoring the versatility of nitro-substituted acetamides in medicinal chemistry .

Biological Activity

The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a thiazole-pyridazine hybrid with significant potential in medicinal chemistry. This article reviews its biological activities, including antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H14N4OSC_{13}H_{14}N_4OS. Its structure features a thiazole moiety linked to a pyridazine ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridazine structures exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus0.015 mg/mL
Compound 2Escherichia coli0.030 mg/mL
Compound 3Pseudomonas aeruginosa0.025 mg/mL

These findings highlight the potential of thiazole derivatives in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of the compound have also been explored. A study demonstrated that similar thiazole-pyridazine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma).

Case Study: Apoptosis Induction in MCF-7 Cells

In vitro studies showed that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 25.72 ± 3.95 μM . Flow cytometry analysis confirmed an increase in apoptotic cells when treated with the compound, indicating its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Enoyl Reductase Inhibition : The compound may inhibit the enoyl reductase enzyme critical for fatty acid biosynthesis in bacteria.
  • Apoptosis Induction : The activation of caspases leading to programmed cell death has been observed in treated cancer cells.

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